(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. The unique combination of these substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the bromination and fluorination of a trifluoromethyl-substituted phenyl ring, followed by the introduction of the boronic acid group. One common method starts with the bromination of 3-fluorobenzotrifluoride using bromine or N-bromosuccinimide (NBS) under suitable conditions. The resulting intermediate is then subjected to lithiation using a strong base like n-butyllithium, followed by treatment with trimethyl borate to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and lithiation steps, ensuring better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. This reaction is pivotal in constructing biaryl motifs found in many natural products and pharmaceuticals .
Biology and Medicine
The compound is also explored for its potential in medicinal chemistry, particularly in the development of novel drugs. Its ability to form stable carbon-carbon bonds makes it a valuable building block in the synthesis of biologically active molecules .
Industry
In the industrial sector, this boronic acid derivative is used in the production of advanced materials, including polymers and liquid crystals. Its unique substituents contribute to the desired properties of these materials, such as thermal stability and electronic characteristics .
Mechanism of Action
The primary mechanism of action for (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst for further cycles . The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances the reactivity of the compound, facilitating efficient coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the bromine and fluorine substituents.
5-Bromo-2-fluorobenzotrifluoride: Contains bromine and fluorine but lacks the boronic acid group.
Uniqueness
The uniqueness of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid lies in its combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions, making it a versatile and valuable reagent in organic synthesis.
Properties
IUPAC Name |
[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTJANHHAIWBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(F)(F)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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